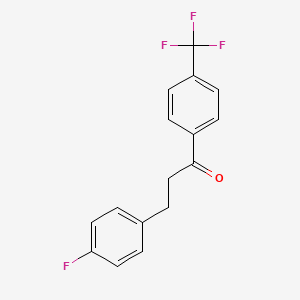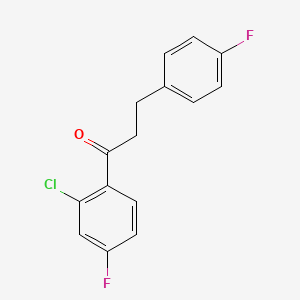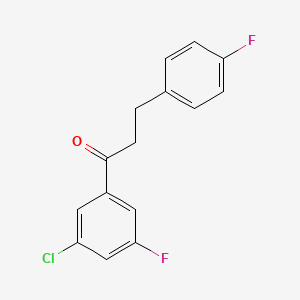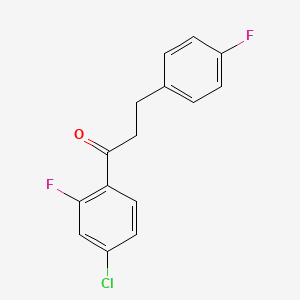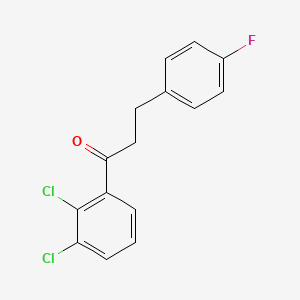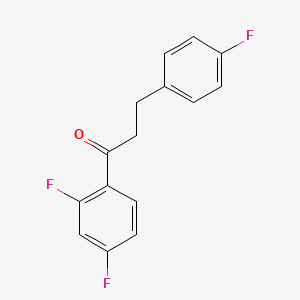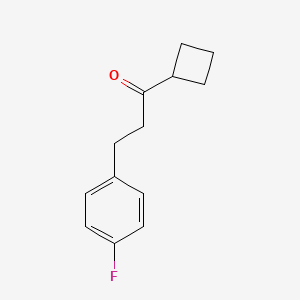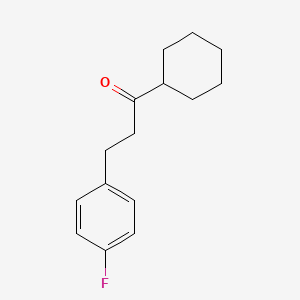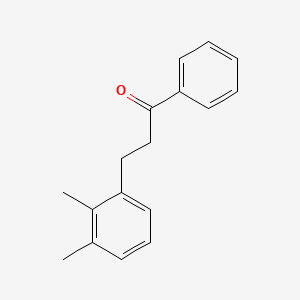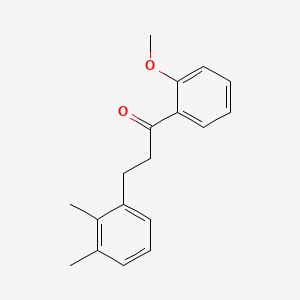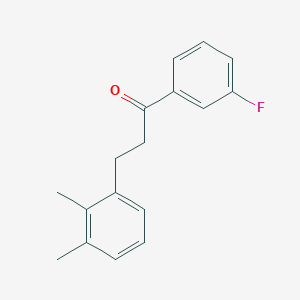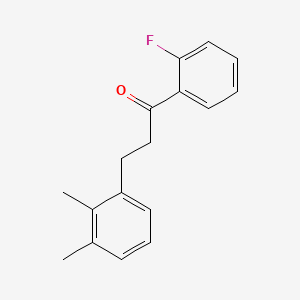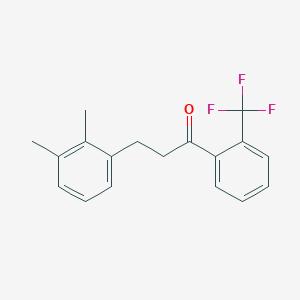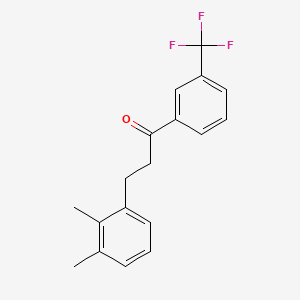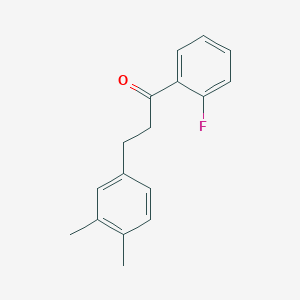
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. Attached to the phenyl ring at the 3rd position is a propiophenone group, which consists of a three-carbon chain ending in a carbonyl group (C=O), and another phenyl ring. The 2’-fluoro indicates that a fluorine atom is attached to the second carbon in the propiophenone chain .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the phenyl rings and the propiophenone group. The presence of the carbonyl group and the fluorine atom would also have significant effects on the molecule’s structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors. The carbonyl group is often a site of high reactivity in organic molecules, and the presence of the fluorine atom could also affect the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the fluorine atom, and the phenyl rings would all contribute to these properties .
科学研究应用
Fluorination Reactions and Kinetics : The study by Jereb, Zupan, and Stavber (2004) examines the regioselectivity and kinetics of fluorination of alkyl substituted phenols, including 3,4-dimethylphenol. Their research focuses on the fluorination process using N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues and the resultant 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives (Jereb, Zupan, & Stavber, 2004).
Crystal Structures and Solvates : Research by Nath and Baruah (2013) explores the polymorphs and solvates of bis-phenols, which are structurally related to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. This study discusses how polymorphs and solvates exhibit different crystal structures and interactions, such as O–H···O and C–H···F–C interactions (Nath & Baruah, 2013).
Application in Luminescence Sensing : A 2015 study by Shi et al. investigates novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks are sensitive to benzaldehyde derivatives and show potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Polymer Synthesis and Properties : Hamciuc et al. (2008) synthesized a series of aromatic copolyethers containing phthalide groups and 1,3,4-oxadiazole rings. These polymers exhibit high thermal stability and potential applications in electronic materials (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Biodegradation Studies : Tomei and Annesini (2008) conducted a study on the biodegradation of phenolic mixtures, including 3,4-dimethylphenol, in a sequencing batch reactor. This research is significant for understanding the environmental impact and treatment of industrial effluents containing such compounds (Tomei & Annesini, 2008).
Electroactive Materials : Yamamoto et al. (1992) report on the electro-oxidative polymerization of 3,5-dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide), which has potential applications in semiconductive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Optical Properties and Sensing Applications : Tanaka et al. (2001) focus on the design of fluorescein-based fluorescence probes, which include 3,4-dimethylphenyl derivatives. These probes have applications in detecting biomolecules and in biological systems (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).
安全和危害
未来方向
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of chemical reactions, or it could have applications in fields like materials science or medicinal chemistry .
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYJNLZTHVEPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644853 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898779-59-4 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

